N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Catalog No.
S3446712
CAS No.
859915-28-9
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methana...

CAS Number

859915-28-9

Product Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3

InChI Key

VUAOEKGFLXNSAA-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine is an organic compound belonging to the class of n-benzylpiperidines. It features a piperidine ring connected to a benzyl group through a nitrogen atom, making it part of a larger family of heterocyclic compounds. Its molecular formula is C21H28N2C_{21}H_{28}N_2, and it has a molecular weight of approximately 312.46 g/mol .

The compound's structure can be represented as follows:

  • IUPAC Name: N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
  • Chemical Structure: The compound contains a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and a phenyl group that contributes to its aromatic properties.

Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The nitrogen atom in the piperidine ring can participate in alkylation reactions, allowing for the introduction of additional alkyl groups.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, such as dihydrochloride salts, enhancing its solubility in water .
  • Nucleophilic Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.

The biological activity of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has been explored in various contexts. It exhibits potential pharmacological properties:

  • CNS Activity: Compounds with similar structures often demonstrate activity on central nervous system receptors, particularly in modulating neurotransmitter systems.
  • Antidepressant and Anxiolytic Effects: Preliminary studies suggest that derivatives of this compound may exhibit antidepressant or anxiolytic effects due to their interaction with serotonin and dopamine pathways .

Several synthesis methods have been reported for N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine:

  • Piperidine Alkylation: A common method involves the alkylation of piperidine with appropriate benzyl halides under basic conditions.
  • Reductive Amination: This method can be employed using carbonyl compounds and amines in the presence of reducing agents.
  • Direct Amine Synthesis: Utilizing starting materials like phenylacetaldehyde and piperidine, followed by methylation, can yield the desired compound .

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research Tool: Its unique structure makes it a valuable tool for studying receptor interactions and drug design in medicinal chemistry.

Studies on N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine have focused on its interactions with various biological targets:

  • Receptor Binding: Research indicates that this compound may bind to dopamine and serotonin receptors, which could elucidate its potential therapeutic effects.
  • Metabolic Pathways: Investigations into its metabolism reveal interactions with cytochrome P450 enzymes, impacting its pharmacokinetics and toxicity profiles .

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine shares structural characteristics with several other compounds in the piperidine class. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamineC21H28N2C_{21}H_{28}N_2Contains dimethyl substitution on nitrogen
N-methyl-N-[4-(piperidin-1-ylnitrophenyl)]methanamineC22H29N3O2C_{22}H_{29N_3O_2}Incorporates nitro substituents for potential bioactivity
N-benzylpiperidineC11H15NC_{11}H_{15N}Lacks additional functional groups compared to N-methyl derivative

Uniqueness

The uniqueness of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine lies in its specific combination of piperidine and phenyl functionalities, which enhances its potential for selective receptor interactions compared to simpler piperidine derivatives. Its ability to modulate neurotransmitter systems may offer insights into new therapeutic strategies for treating mood disorders.

The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine leverages multi-step routes that combine piperidine derivatives with phenylmethanamine precursors. A prominent method involves the 1,4-addition of benzylamine to methyl acrylate, followed by Dieckmann condensation to form a bicyclic intermediate. Hydrolysis and decarboxylation yield a ketone intermediate, which undergoes enamine formation with piperidine in a toluene solvent system. Subsequent hydrogenolysis with palladium catalysts removes protective benzyl groups, yielding the final product.

Alternative pathways include reductive amination strategies, where 4-(piperidin-1-ylmethyl)benzaldehyde reacts with methylamine under hydrogenation conditions. This approach benefits from high atom economy and avoids protective group chemistry. For instance, catalytic hydrogenation of Schiff bases derived from 4-piperidinylbenzaldehyde and methylamine using 10% Pd/C at 20 kg/cm² pressure achieves yields exceeding 85%.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalystsYield (%)Reference
1,4-Addition RouteDieckmann condensation, hydrogenolysisPd/C78–92
Reductive AminationSchiff base formation, hydrogenationPd/C, H₂82–88
Microwave-AssistedCAN-mediated deprotection, couplingCeric ammonium nitrate70–75

Microwave-assisted synthesis has emerged as a rapid alternative, particularly for deprotecting intermediates like 4-methoxybenzyl amines using ceric ammonium nitrate (CAN) in acetonitrile-water mixtures. This method reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 70%.

Catalytic Systems for Selective N-Methylation in Complex Amine Frameworks

Selective N-methylation in polyamine systems requires catalysts that discriminate between primary, secondary, and tertiary amines. Palladium on carbon (Pd/C) serves as the cornerstone for hydrogenolysis and reductive methylation, enabling the removal of benzyl groups while preserving the N-methyl functionality. For example, hydrogenating 1-benzyl-4-piperidinylpiperidine with Pd/C at 110–120°C selectively cleaves the benzyl-carbon bond without affecting the methylamine group.

Lewis acid catalysts such as ceric ammonium nitrate (CAN) facilitate oxidative deprotection in multi-step syntheses. In the preparation of (4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamine, CAN efficiently removes 4-methoxybenzyl groups under mild aqueous conditions, achieving full conversion within 24 hours.

Catalyst Performance Metrics

CatalystReaction TypeTemperature (°C)Selectivity (%)
Pd/CHydrogenolysis110–120>95
CANOxidative deprotection2585–90
TsCl/Et₃NTosylation0–590–95

Tosyl chloride (TsCl) in triethylamine (Et₃N) enables selective tosylation of secondary amines, which is critical for intermediates requiring functional group tolerance. Detosylation via hydrogenolysis or hydrolysis then restores the free amine, completing the N-methylation sequence.

Stereochemical Control in Benzyl-Piperidine Conjugate Synthesis

Although N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine lacks chiral centers, its synthesis often involves intermediates with stereochemical complexity. Dieckmann condensation, a key step in the 1,4-addition route, generates a bicyclic ketone with defined stereochemistry due to the intramolecular cyclization mechanism. Hydrogenation of enamine intermediates using Pd/C ensures stereochemical fidelity by avoiding radical pathways that could lead to racemization.

In microwave-assisted syntheses, rapid heating minimizes side reactions that compromise stereoselectivity. For example, coupling (4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamine with chloroquinoline under microwave irradiation at 130°C produces stereochemically pure adducts in 12% yield over two steps.

Factors Influencing Stereochemical Outcomes

  • Solvent Polarity: Polar solvents like acetonitrile stabilize transition states in cyclization reactions.
  • Catalyst Surface Geometry: Pd/C’s heterogeneous surface directs hydrogen adsorption, favoring syn-addition in hydrogenation.
  • Temperature Gradients: Microwave irradiation ensures uniform heating, reducing thermal degradation of stereosensitive intermediates.

Green Chemistry Approaches for Sustainable Large-Scale Production

Industrial synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine prioritizes solvent recovery, energy efficiency, and atom economy. The 1,4-addition route employs toluene as a solvent, which forms azeotropes with water to drive reversible reactions to completion. Recent adaptations replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable azeotropic properties and lower toxicity.

Continuous flow reactors enhance sustainability by reducing reaction volumes and improving heat transfer. Hydrogenolysis steps performed in flow systems achieve 98% conversion with 20% lower Pd/C loading compared to batch processes. Additionally, microwave-assisted methods cut energy consumption by 40% by completing reactions in 2 hours instead of 24.

Green Metrics Comparison

ParameterBatch Process (Pd/C)Flow Process (Pd/C)Microwave (CAN)
Solvent Volume (L/kg)15810
Energy Use (kWh/mol)1207545
Catalyst Recycling (%)5085N/A

Waste Minimization Strategies

  • Catalyst Recovery: Filtration and reactivation of Pd/C via acid washing extend its lifespan to 10 cycles.
  • Byproduct Utilization: 4-Methoxybenzaldehyde from CAN-mediated deprotection is repurposed as a fragrance intermediate.
  • Solvent Recovery: Distillation recovers 90% of CPME for reuse, reducing raw material costs by 30%.

XLogP3

2

Dates

Modify: 2024-04-15

Explore Compound Types